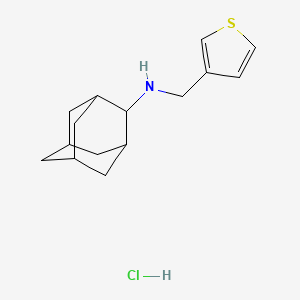![molecular formula C30H38O4Si2 B15174002 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-47-1](/img/structure/B15174002.png)
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C30H38O4Si2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two triethylsilyl groups attached to the oxygen atoms at the 6 and 12 positions of the tetracene-5,11-dione core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione typically involves the following steps:
Starting Material: The synthesis begins with tetracene-5,11-dione as the starting material.
Silylation Reaction: The tetracene-5,11-dione undergoes a silylation reaction with triethylsilyl chloride (TESCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Purification: The resulting product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used to replace the triethylsilyl groups under appropriate conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used
Scientific Research Applications
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tetracene derivatives and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione and its derivatives depends on the specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,11-dione: The parent compound without the triethylsilyl groups.
6,12-Dihydroxytetracene-5,11-dione: A derivative with hydroxyl groups instead of triethylsilyl groups.
6,12-Dimethoxytetracene-5,11-dione: A derivative with methoxy groups instead of triethylsilyl groups
Uniqueness
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is unique due to the presence of the triethylsilyl groups, which enhance its solubility in organic solvents and provide a handle for further functionalization.
Properties
CAS No. |
919782-47-1 |
|---|---|
Molecular Formula |
C30H38O4Si2 |
Molecular Weight |
518.8 g/mol |
IUPAC Name |
6,12-bis(triethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C30H38O4Si2/c1-7-35(8-2,9-3)33-29-23-19-15-13-17-21(23)28(32)26-25(29)27(31)22-18-14-16-20-24(22)30(26)34-36(10-4,11-5)12-6/h13-20H,7-12H2,1-6H3 |
InChI Key |
MSCRCFJZMXRBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](CC)(CC)CC)C(=O)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, methyl ester, (2S)-](/img/structure/B15173933.png)
-](/img/structure/B15173936.png)
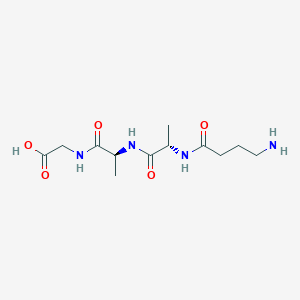

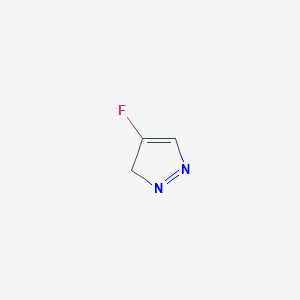
![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)
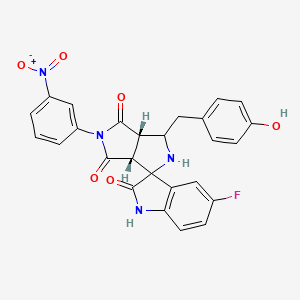
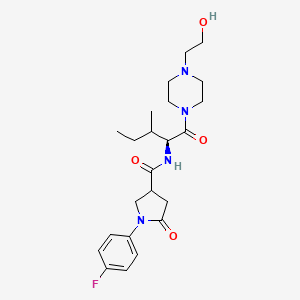
![methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)
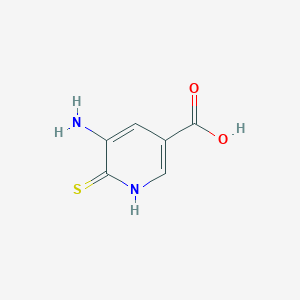
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)

